molecular formula C14H12N2O7S B4079958 4-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}benzoic acid

4-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}benzoic acid

Cat. No. B4079958
M. Wt: 352.32 g/mol
InChI Key: UUZYQHRKECYFIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}benzoic acid, commonly known as MNBA, is a chemical compound that has gained significant attention from researchers due to its potential applications in various scientific fields. MNBA is a sulfonamide derivative that has been synthesized using various methods, including the reaction of 4-nitrobenzenesulfonyl chloride with 4-aminobenzoic acid.

Mechanism of Action

MNBA inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. The binding of MNBA to the active site of carbonic anhydrase prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ion, which is essential for various physiological processes. MNBA has also been shown to inhibit the activity of other enzymes, including cholinesterase and urease.
Biochemical and Physiological Effects
MNBA has been shown to have various biochemical and physiological effects. MNBA has been shown to inhibit the growth of cancer cells in vitro, making it a potential antitumor agent. MNBA has also been shown to inhibit the activity of carbonic anhydrase, which can lead to a decrease in the production of bicarbonate ion and an increase in the acidity of the surrounding environment. MNBA has also been shown to inhibit the activity of cholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses.

Advantages and Limitations for Lab Experiments

MNBA has several advantages for lab experiments, including its ease of synthesis and purification. MNBA is also stable under various conditions, making it suitable for use in various experiments. However, MNBA has some limitations for lab experiments, including its limited solubility in water, which can make it challenging to use in aqueous solutions. MNBA can also be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

MNBA has several potential future directions for research. MNBA could be further studied for its potential use as an antitumor agent, with studies focusing on its mechanism of action and its efficacy in vivo. MNBA could also be studied for its potential use in the treatment of other diseases, including Alzheimer's disease and glaucoma. Additionally, MNBA could be modified to improve its solubility and reduce its toxicity, making it more suitable for use in various experiments.

Scientific Research Applications

MNBA has been extensively studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and medicinal chemistry. MNBA has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in various physiological processes. MNBA has also been studied for its potential use as an antitumor agent, with studies showing that it can inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

4-[(4-methoxy-3-nitrophenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O7S/c1-23-13-7-6-11(8-12(13)16(19)20)24(21,22)15-10-4-2-9(3-5-10)14(17)18/h2-8,15H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZYQHRKECYFIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(4-Methoxy-3-nitrophenyl)sulfonyl]amino}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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